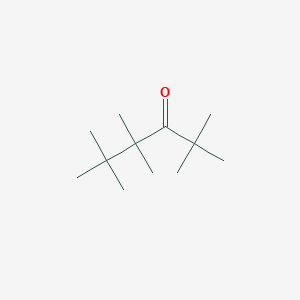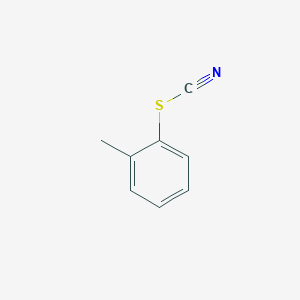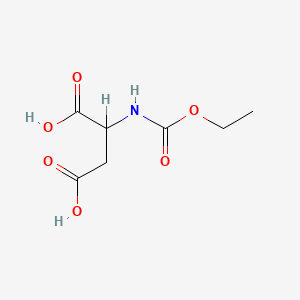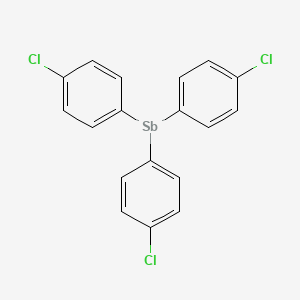
Tris(p-chlorophenyl)stibine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Tris(p-chlorophenyl)stibine can be synthesized through the reaction of antimony trichloride with p-chlorophenylmagnesium bromide (a Grignard reagent). The reaction typically proceeds as follows:
SbCl3+3C6H4ClMgBr→(C6H4Cl)3Sb+3MgBrCl
This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the oxidation of the reagents and products. The reaction mixture is typically refluxed in an appropriate solvent such as diethyl ether or tetrahydrofuran (THF) to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent control of environmental factors to ensure safety and minimize waste.
化学反応の分析
Types of Reactions
Tris(p-chlorophenyl)stibine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Substitution: It can participate in substitution reactions where the p-chlorophenyl groups are replaced by other substituents.
Coordination: The antimony atom can coordinate with other ligands, forming complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used.
Coordination: Ligands such as phosphines, amines, and thiols can coordinate with the antimony center.
Major Products Formed
Oxidation: this compound oxide.
Substitution: Various substituted this compound derivatives.
Coordination: Complexes with different ligands.
科学的研究の応用
Tris(p-chlorophenyl)stibine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s coordination complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anticancer drugs.
Industry: It is used in the development of new materials and catalysts.
作用機序
The mechanism by which tris(p-chlorophenyl)stibine exerts its effects involves the coordination of the antimony atom with various molecular targets. The antimony center can form bonds with electron-rich sites on biomolecules, potentially disrupting their normal function. This coordination can affect molecular pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Tris(p-chlorophenyl)phosphine: Similar structure but with phosphorus instead of antimony.
Tris(p-chlorophenyl)bismuthine: Similar structure but with bismuth instead of antimony.
Uniqueness
Tris(p-chlorophenyl)stibine is unique due to the presence of antimony, which imparts distinct chemical properties compared to its phosphorus and bismuth analogs. The antimony center provides different coordination chemistry and reactivity, making it valuable for specific applications in catalysis and material science.
特性
CAS番号 |
6944-25-8 |
|---|---|
分子式 |
C18H12Cl3Sb |
分子量 |
456.4 g/mol |
IUPAC名 |
tris(4-chlorophenyl)stibane |
InChI |
InChI=1S/3C6H4Cl.Sb/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
InChIキー |
OYKIHLPBCPGSMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1Cl)[Sb](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


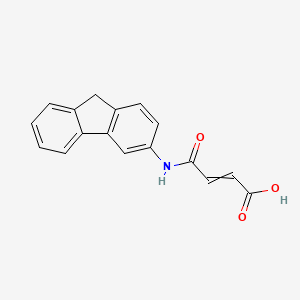
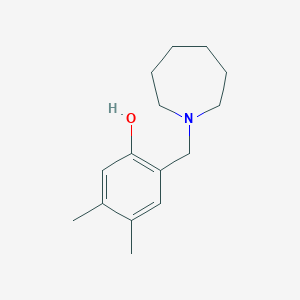
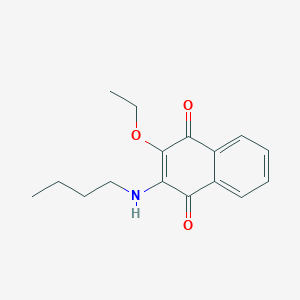

![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)
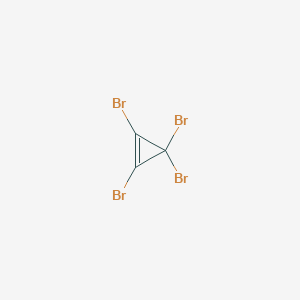

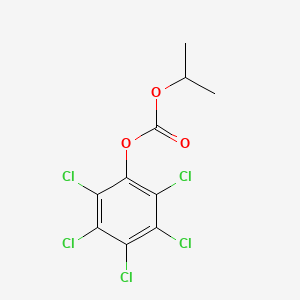
![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)

